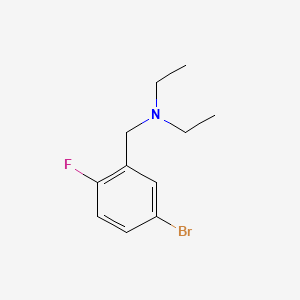

4-溴-2-(二乙氨基甲基)-1-氟苯

货号 B596472

CAS 编号:

1355248-25-7

分子量: 260.15

InChI 键: GWMIATXNJMUOCA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of borinic acids, which are a subclass of organoborane compounds used in cross-coupling reactions, relies on the addition of organometallic reagents to boranes . Another method involves the catalytic protodeboronation of pinacol boronic esters .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate was synthesized by heating methyl 3-amino-4-bromobenzoate with 1,3-difluoro-2-nitrosobenzene .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been documented. For instance, N,N-Dimethylaniline, a substituted derivative of aniline, is an oily liquid that is colorless when pure .科学研究应用

Synthesis and Antiviral Activity of Functionally Substituted Indole-3-acetic Acids

- Application Summary: This research involves the synthesis of dibromo-substituted derivatives of indomethacin and related N-alkylated indole-3-acetic acid derivatives . The study focuses on the antiviral activity of some brominated functionally substituted compounds with respect to the A/Aichi/2/69 influenza virus .

- Methods of Application: The brominating agent in these reactions was N-bromosuccinimide (NBS), which enabled the products to be obtained in nearly quantitative yield . The reaction of IV or V in THF with solutions of methylamine or dimethylamine afforded the corresponding auxins containing 2-(methylamino)methyl (VI and VII) and 2-(dimethylamino)methyl (VIII and IX) functional groups, respectively .

- Results or Outcomes: The study reported the synthesis of new functionally substituted heteroauxins VI – XXIX and the antiviral activity of several of them .

Recent Advances in the Synthesis of Coumarin Derivatives

- Application Summary: The study of coumarin dates back to 1820 when coumarin was first extracted from tonka bean by Vogel . Compounds containing coumarin backbone are a very important group of compounds due to their usage in pharmacy and medicine .

- Methods of Application: Many different methods and techniques are developed in order to synthesize coumarin derivatives . Coumarin derivatives could be obtained from different starting materials with various methods but with big differences in yield .

- Results or Outcomes: Properties and biological activities of coumarin derivatives have a significant role in the development of new drugs .

安全和危害

属性

IUPAC Name |

N-[(5-bromo-2-fluorophenyl)methyl]-N-ethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-7-10(12)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMIATXNJMUOCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742823 |

Source

|

| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene | |

CAS RN |

1355248-25-7 |

Source

|

| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

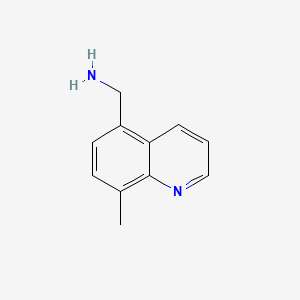

(8-Methylquinolin-5-yl)methanamine

1211489-11-0

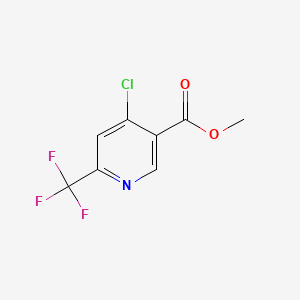

Methyl 4-chloro-6-(trifluoromethyl)nicotinate

1211539-36-4

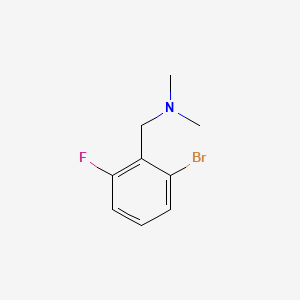

N,N-Dimethyl 2-bromo-6-fluorobenzylamine

1355247-17-4

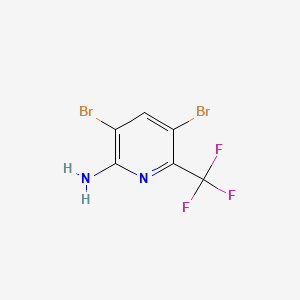

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine

1291487-16-5